molecular formula C18H17Cl2N5OS B12137994 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide

Cat. No.: B12137994
M. Wt: 422.3 g/mol
InChI Key: TWPAVVKGEURAGT-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and an acetamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using chlorobenzene derivatives.

    Thioether Formation: The triazole ring is then functionalized with a thiol group, which can be achieved through a reaction with thiourea or similar reagents.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, the compound’s triazole ring is of particular interest due to its presence in many bioactive molecules. It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the triazole ring and chlorophenyl group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new polymers, coatings, or other materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide stands out due to its specific combination of functional groups. The presence of both the triazole ring and the acetamide moiety provides unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.

This detailed overview highlights the significance of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide in scientific research and industrial applications

Properties

Molecular Formula

C18H17Cl2N5OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5OS/c1-10-7-11(2)16(14(20)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-3-5-13(19)6-4-12/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

TWPAVVKGEURAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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